

Application Notes and Protocol for NJH-2-030 in Immunoprecipitation

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Compound of Interest

Compound Name: NJH-2-030

Cat. No.: B12421577

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Introduction

NJH-2-030, also known as YX-02-030, is a potent and selective MDM2-targeting PROTAC (Proteolysis Targeting Chimera).^{[1][2][3]} PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.^{[4][5]} **NJH-2-030** functions by binding to both MDM2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of MDM2.^{[1][2][3]} This degradation can induce apoptosis in cancer cells, particularly in p53-inactivated triple-negative breast cancer (TNBC), through the activation of TAp73.^{[1][2]}

These application notes provide a detailed protocol for utilizing **NJH-2-030** in immunoprecipitation (IP) experiments. IP is a powerful technique to study protein-protein interactions, and in the context of **NJH-2-030**, it can be used to verify the interaction between **NJH-2-030**, MDM2, and components of the VHL E3 ligase complex.

Data Presentation

The following tables provide an example of how to structure quantitative data obtained from immunoprecipitation experiments using **NJH-2-030**. The values presented are illustrative and should be replaced with experimental data.

Table 1: Quantification of MDM2 and VHL Interaction

Treatment	Input MDM2 (Relative Units)	IP: MDM2, Blot: VHL (Relative Units)	Fold Enrichment
Vehicle (DMSO)	1.0	0.1	1.0
NJH-2-030 (1 μ M)	1.0	0.8	8.0
NJH-2-030 (5 μ M)	1.0	1.5	15.0

Table 2: Effect of **NJH-2-030** on MDM2 Ubiquitination

Treatment	Input MDM2 (Relative Units)	IP: MDM2, Blot: Ubiquitin (Relative Units)	Fold Increase in Ubiquitination
Vehicle (DMSO)	1.0	0.2	1.0
NJH-2-030 (1 μ M)	0.6	1.2	10.0
NJH-2-030 + MG132 (Proteasome Inhibitor)	0.9	2.5	20.8

Experimental Protocols

Protocol 1: Immunoprecipitation of MDM2 to Detect Interaction with VHL

This protocol describes the immunoprecipitation of MDM2 from cell lysates treated with **NJH-2-030** to co-immunoprecipitate VHL, demonstrating the formation of the ternary complex.

Materials:

- TNBC cell line (e.g., MDA-MB-231)
- Cell culture medium and supplements
- **NJH-2-030** (stock solution in DMSO)

- Vehicle control (DMSO)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Anti-MDM2 antibody (for immunoprecipitation)
- Anti-VHL antibody (for Western blotting)
- Normal IgG (isotype control)
- Protein A/G magnetic beads
- SDS-PAGE gels and buffers
- Western blotting apparatus and reagents

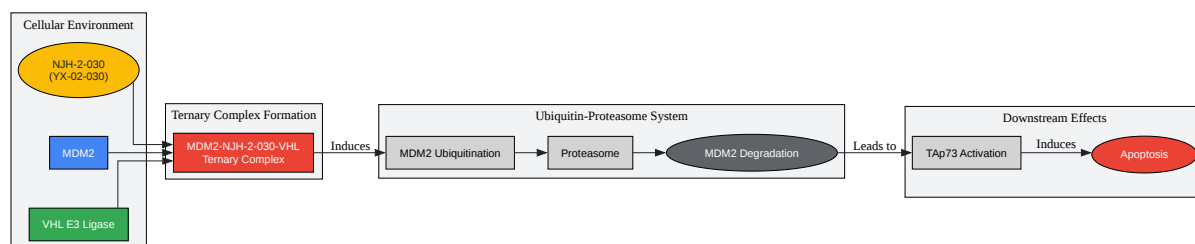
Procedure:

- Cell Culture and Treatment:
 - Culture TNBC cells to 70-80% confluency.
 - Treat cells with the desired concentration of **NJH-2-030** or vehicle (DMSO) for the specified time (e.g., 4-6 hours).
- Cell Lysis:
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (cleared lysate) to a new tube.

- Pre-clearing the Lysate (Optional but Recommended):
 - Add protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
 - Place the tube on a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Determine the protein concentration of the lysate.
 - To equal amounts of protein lysate, add the anti-MDM2 antibody or a corresponding amount of normal IgG as a negative control.
 - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
 - Add pre-washed protein A/G magnetic beads to each sample and incubate with rotation for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Wash the beads three to five times with ice-cold lysis buffer. After the final wash, carefully remove all residual buffer.
- Elution:
 - Resuspend the beads in 1X SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
 - Pellet the beads using a magnetic rack and collect the supernatant containing the eluted proteins.
- Western Blot Analysis:
 - Load the eluted samples onto an SDS-PAGE gel, along with a sample of the input lysate.

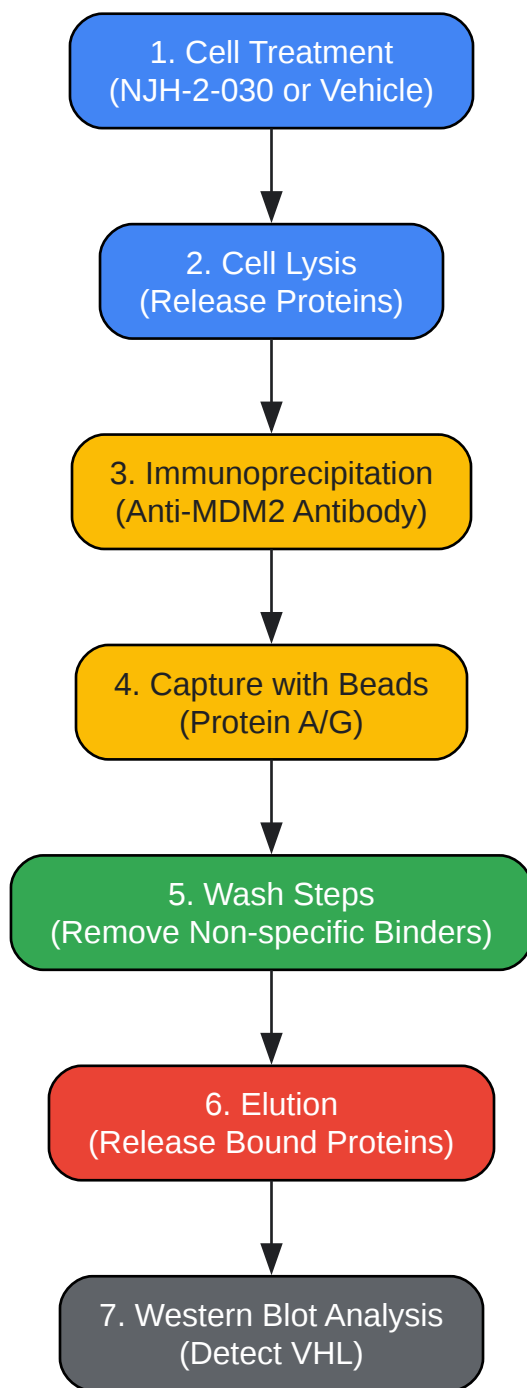
- Perform electrophoresis and transfer the proteins to a PVDF membrane.
- Probe the membrane with an anti-VHL antibody to detect the co-immunoprecipitated protein.
- The membrane can also be probed with an anti-MDM2 antibody to confirm successful immunoprecipitation.

Mandatory Visualization



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Caption: Signaling pathway of **NJH-2-030** action.



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Caption: Experimental workflow for immunoprecipitation.

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